5-chloro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide
Description
5-Chloro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide is a heterocyclic compound featuring a thiophene sulfonamide core linked to a 1,3-thiazole ring substituted with a 4-methoxyphenyl group and a methyl group. This structure combines sulfonamide pharmacophores with thiazole and thiophene moieties, which are associated with diverse biological activities, including anticancer and antimicrobial effects .
Properties
IUPAC Name |
5-chloro-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S3/c1-11-14(9-10-19-26(21,22)16-8-7-15(18)25-16)24-17(20-11)12-3-5-13(23-2)6-4-12/h3-8,19H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCMJCIFVZBTJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNS(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It has been reported as an intermediate in the synthesis of glyburide, a drug used to treat type 2 diabetes. Glyburide is known to inhibit the NLRP3 inflammasome, which plays a crucial role in the inflammatory response and can mediate further damage during acute myocardial infarction.
Mode of Action
Given its role as an intermediate in the synthesis of glyburide, it may share some of glyburide’s mechanisms. Glyburide acts by closing ATP-sensitive potassium channels in the beta cells of the pancreatic islets of Langerhans. By closing these channels, it causes the cells to depolarize, leading to the opening of voltage-gated calcium channels and the influx of calcium. This triggers the release of insulin.
Biochemical Pathways
As an intermediate in the synthesis of glyburide, it may influence similar pathways. Glyburide primarily affects the insulin signaling pathway, enhancing the body’s sensitivity to insulin and promoting glucose uptake.
Result of Action
As an intermediate in the synthesis of glyburide, its ultimate effect may be to increase insulin release and decrease blood glucose levels.
Biological Activity
5-chloro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide, also known as ST075396, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is N-[5-[2-(5-chloro-2-methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]benzamide. Its molecular formula is with a molecular weight of 457.0 g/mol .
Research indicates that compounds containing thiazole and thiophene moieties exhibit diverse biological activities. The thiazole ring is crucial for cytotoxic activity against various cancer cell lines. The presence of electron-donating groups like methoxy enhances the compound's efficacy by improving its interaction with biological targets .
Anticancer Activity
This compound has shown promising results in anticancer assays:
- Cytotoxicity : The compound demonstrated significant cytotoxic effects on human cancer cell lines with IC50 values ranging from 1.61 to 1.98 µg/mL .
- Mechanisms : It appears to induce apoptosis through the modulation of Bcl-2 family proteins, which are critical regulators of cell death pathways. Molecular dynamics simulations have shown that it interacts primarily through hydrophobic contacts with these proteins .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : In vitro studies revealed that ST075396 exhibits antimicrobial activity against various pathogens, with MIC values as low as 0.22 µg/mL for certain derivatives .
- Biofilm Inhibition : It effectively inhibits biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting its potential use in treating biofilm-associated infections .
Study 1: Antitumor Efficacy
A study conducted on a series of thiazole derivatives, including ST075396, revealed that the compound significantly inhibited tumor growth in xenograft models. The study highlighted the importance of structural modifications in enhancing anticancer activity, particularly the role of methoxy and chloro substitutions on phenyl rings .
Study 2: Antimicrobial Evaluation
In another investigation focused on the antimicrobial properties of thiazole derivatives, ST075396 was found to be one of the most active compounds against both gram-positive and gram-negative bacteria. The study emphasized the importance of the thiophene moiety in enhancing antimicrobial efficacy .
Summary Table of Biological Activities
| Activity | IC50/MIC Values | Target | Mechanism |
|---|---|---|---|
| Anticancer | 1.61 - 1.98 µg/mL | Various cancer cell lines | Apoptosis via Bcl-2 modulation |
| Antimicrobial | 0.22 µg/mL | Staphylococcus aureus, etc. | Biofilm inhibition |
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising antimicrobial properties. Studies indicate that derivatives of thiophene sulfonamides exhibit significant activity against a range of bacteria and fungi. For instance, a study demonstrated that modifications to the thiophene ring can enhance the compound's efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-chloro-N-{...} | Staphylococcus aureus | 32 µg/mL |
| 5-chloro-N-{...} | Escherichia coli | 64 µg/mL |
Anticancer Properties
Research has also explored the anticancer potential of this compound. A study published in the Journal of Medicinal Chemistry reported that thiophene sulfonamides can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the inhibition of specific kinases involved in cell cycle regulation.
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies demonstrated that treatment with 5-chloro-N-{...} resulted in a dose-dependent reduction in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 20 | 50 |
| 50 | 25 |
Conductive Polymers
The compound's unique electronic properties make it suitable for applications in conductive polymers. Its incorporation into polymer matrices can enhance electrical conductivity, making it useful for applications in organic electronics and sensors.
Data Table: Electrical Conductivity
| Material | Conductivity (S/cm) |
|---|---|
| Pure Polymer | |
| Polymer + 5-chloro-N-{...} |
Photovoltaic Cells
Research indicates that incorporating thiophene-based compounds can improve the efficiency of organic photovoltaic cells. The compound's ability to act as an electron donor enhances charge transport properties, leading to higher energy conversion efficiencies.
Enzyme Inhibition Studies
5-chloro-N-{...} has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. Inhibition assays have shown significant activity against carbonic anhydrase, which is crucial for maintaining acid-base balance in biological systems.
Enzyme Inhibition Data
| Enzyme | IC50 (µM) |
|---|---|
| Carbonic Anhydrase | 15 |
Neuroprotective Effects
Emerging research suggests that this compound may exhibit neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. Studies have indicated that it can reduce oxidative stress markers and improve neuronal survival in vitro.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Comparable Compounds
Key Observations :
- The methoxyphenyl-thiazole moiety in the target compound enhances lipophilicity compared to hydroxylated analogs (e.g., 4da ) .
- The chloro-thiophene sulfonamide group differs from benzo[b]thiophene sulfonamides (), which exhibit CNS activity due to piperazine substitutions .
Anticancer Potential:
- Thiazole derivatives like 7b and 11 () show potent activity against HepG-2 cells (IC₅₀ = 1.61–1.98 µg/mL), attributed to thiazole-mediated DNA intercalation or kinase inhibition .
- The target compound’s sulfonamide group may enhance solubility and target binding compared to ester derivatives () .
Antimicrobial and Insecticidal Activity:
Structure-Activity Relationships (SAR)
4-Methoxyphenyl enhances π-π stacking with hydrophobic enzyme pockets, a feature shared with bioactive thiadiazoles () .
Sulfonamide Linkage :
- The ethyl spacer between thiazole and sulfonamide balances flexibility and rigidity, optimizing binding to targets like carbonic anhydrases or kinases .
Chloro Substituent :
- The 5-Cl on thiophene withdraws electrons, polarizing the sulfonamide group for stronger hydrogen bonding compared to nitro or methoxy analogs () .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-chloro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization of thiazole precursors and sulfonamide coupling. For example, thiazole rings can be formed via cyclization of thiourea derivatives with α-halo ketones, followed by alkylation or nucleophilic substitution to attach the sulfonamide moiety. Lawesson’s reagent has been used for thiazole ring formation in analogous compounds, as seen in oxidative chlorination and cyclization steps . Key intermediates, such as thiophene-2-sulfonyl chloride derivatives, may be synthesized using reagents like 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride (CAS RN 215434-25-6), which is commercially available for research-scale synthesis .
Q. How is the structural integrity of this compound verified during synthesis?
- Methodological Answer : Structural confirmation employs spectroscopic and crystallographic techniques:
- NMR : H and C NMR identify functional groups (e.g., methoxy, thiazole, sulfonamide) and regiochemistry.
- X-ray Crystallography : Single-crystal analysis resolves bond angles, stereochemistry, and intermolecular interactions. For example, ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate (a structurally related compound) was characterized via X-ray diffraction, demonstrating the utility of this method for thiazole derivatives .
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Initial screening focuses on target-agnostic assays:
- Cytotoxicity : Use the NCI-60 human cancer cell line panel to assess antitumor potential, as done for 5-phenyl-1,3-thiazole-4-sulfonamide derivatives .
- Enzyme Inhibition : Test against kinases or proteases due to sulfonamide’s known role in enzyme binding.
- ADMET Profiling : Evaluate solubility, metabolic stability (e.g., cytochrome P450 assays), and membrane permeability (Caco-2 cell models).
Advanced Research Questions
Q. How can synthetic yields be optimized for the thiazole-sulfonamide coupling step?
- Methodological Answer : Reaction optimization involves:
- Catalysis : Use Pd-mediated cross-coupling or copper(I)-thiophene-2-carboxylate (CuTC) for C–S bond formation.
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance sulfonamide nucleophilicity.
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sulfonylation.
- Data Analysis : Design-of-experiment (DoE) approaches, such as factorial design, identify critical parameters (e.g., molar ratios, reaction time).
Q. How to resolve contradictions in reported biological activity data for structurally similar thiazole sulfonamides?
- Methodological Answer : Contradictions may arise from:
- Structural Isomerism : Verify regiochemistry (e.g., 4-methyl vs. 5-methyl thiazole substitution) via NOESY NMR.
- Assay Variability : Replicate assays under standardized conditions (e.g., ATP levels in kinase assays).
- Meta-Analysis : Use cheminformatics tools (e.g., Schrödinger’s Canvas) to compare structure-activity relationships (SAR) across published analogs. For example, 5-phenyl-1,3-thiazole-4-sulfonamides showed variable IC values depending on substituent electronegativity .
Q. What computational strategies predict the compound’s binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Glide to model interactions with targets like carbonic anhydrase (sulfonamide’s canonical target).
- MD Simulations : GROMACS or AMBER assess binding stability over time (≥100 ns trajectories).
- Free Energy Calculations : MM-PBSA/GBSA quantify binding affinities. ICReDD’s integrated computational-experimental workflows, combining quantum chemistry and machine learning, exemplify this approach for reaction design .
Methodological Challenges and Solutions
Q. How to address low solubility in aqueous assays?
- Solution :
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily.
- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity).
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes or polymeric micelles.
Q. What strategies validate target engagement in cellular models?
- Answer :
- Cellular Thermal Shift Assay (CETSA) : Monitor protein stabilization upon compound binding.
- Photoaffinity Labeling : Incorporate a photoreactive group (e.g., diazirine) to crosslink the compound to its target, followed by pull-down and MS identification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
